molecular formula C11H20O B052749 5-Ethyl-3-nonen-2-one CAS No. 138509-47-4

5-Ethyl-3-nonen-2-one

Cat. No. B052749
M. Wt: 168.28 g/mol
InChI Key: SWBGUNASIKSCCO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-3-nonen-2-one, also known as (E)-5-Ethyl-3-nonen-2-one, is a chemical reagent used in the stereoselective synthesis of silyl enol ether . It has a molecular weight of 168.28 and a molecular formula of C11H20O .


Molecular Structure Analysis

The molecular structure of 5-Ethyl-3-nonen-2-one can be represented by the canonical SMILES string: CCCCC(CC)C=CC(=O)C . The InChI representation is: InChI=1S/C11H20O/c1-4-6-7-11(5-2)9-8-10(3)12/h8-9,11H,4-7H2,1-3H3 .

Scientific Research Applications

  • Polymorphism in Cations : Exploration of potential energy surfaces for various cations, including analogs of the ethyl cation, through ab initio calculations, which could have implications in understanding molecular structures and reactivity (Trinquier, 1992).

  • Synthesis and Computational Studies : Synthesis and characterization of novel molecular hybrids, with computational studies providing insights into their optimized structural features and vibrational frequencies, contributing to the understanding of their chemical properties (Krishnan & Thanikachalam, 2021).

  • Crystal Structure Studies : Investigation of the crystal structure of compounds through X-ray diffraction, spectroscopy, and other analytical techniques, aiding in the understanding of molecular interactions and conformations (Marjani, 2013).

  • Catalytic Reactions : Study of various carbon-carbon bond formation reactions over catalysts, providing insights into electrophilic alkylations and conversion processes important in chemical synthesis (Anderson, Mole, & Christov, 1980).

  • Reactivity and Synthesis of Drugs : Understanding the reactivity and synthesis processes of pharmaceutical compounds, including the mechanisms of reactions and the formation of specific molecular structures (Jansson et al., 2006).

  • Metal Coordination Polymers : Synthesis and study of metal coordination polymers, exploring their structural diversity and properties, which can be relevant in materials science (Cheng et al., 2017).

  • Annulation Reactions : Investigation of [4 + 2] annulation reactions in organic synthesis, contributing to the development of new synthetic methodologies (Zhu, Lan, & Kwon, 2003).

Safety And Hazards

The safety data sheet for a similar compound, 3-Nonen-2-one, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

(E)-5-ethylnon-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-4-6-7-11(5-2)9-8-10(3)12/h8-9,11H,4-7H2,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBGUNASIKSCCO-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-nonen-2-one

CAS RN

10137-90-3
Record name 3-Nonen-2-one, 5-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-3-nonen-2-one
Reactant of Route 2
Reactant of Route 2
5-Ethyl-3-nonen-2-one
Reactant of Route 3
Reactant of Route 3
5-Ethyl-3-nonen-2-one
Reactant of Route 4
Reactant of Route 4
5-Ethyl-3-nonen-2-one
Reactant of Route 5
Reactant of Route 5
5-Ethyl-3-nonen-2-one
Reactant of Route 6
5-Ethyl-3-nonen-2-one

Citations

For This Compound
3
Citations
RE Byrne, JB Johnson - Analytical Chemistry, 1956 - ACS Publications
In an attempt to develop a bromination procedure which would be more widely applicable to the determination of unsaturation in organic compounds, the original method of Kaufman …
Number of citations: 31 pubs.acs.org
M Frenkel, X Hong, Q Dong, X Yan… - Densities of Phenols …, 2002 - Springer
This document is part of Subvolume I ‘Densities of Phenols, Aldehydes, Ketones, Carboxylic Acids, Amines, Nitriles, and Nitrohydrocarbons’ of Volume 8 ‘Thermodynamic Properties of …
Number of citations: 0 link.springer.com
石川誠男, 平尾常男 - 1966 - agriknowledge.affrc.go.jp
… 17 13 2,5,8-trimethyl-4-hydroxy-decan-6-One 7 23 ○ 5-methy1-1-phenyl-1,4-hexadien-3-One | 16 14 1-(2-furyl)-5-methyl-1,4-hexadien-3-One 22 8 5-ethyl-3-nOnen-2-One 6 23 ○ 5-…
Number of citations: 3 agriknowledge.affrc.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.